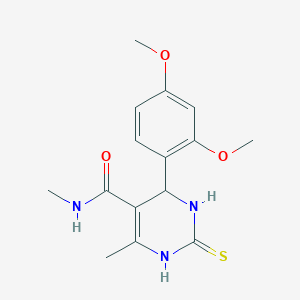![molecular formula C24H28N2O3S B297710 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B297710.png)
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that belongs to the thiazolidinone family. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one also inhibits the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS, which can lead to a reduction in oxidative stress and damage to cells. 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of NF-kB, which can lead to a reduction in inflammation and immune response. Additionally, 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit antitumor properties, making it a promising candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit antioxidant, anti-inflammatory, and antitumor properties. This makes it a promising candidate for the treatment of various diseases. However, one limitation of using 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans.
Orientations Futures
There are several future directions for the study of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its potential applications in the treatment of various diseases, particularly cancer. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one in humans, in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One common method involves the reaction of 2-ethylphenylhydrazine with 3-methoxy-2-propoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate and elemental sulfur to form the thiazolidinone ring. The final product is obtained by the addition of ethyl iodide to the thiazolidinone ring.
Applications De Recherche Scientifique
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Nom du produit |
3-Ethyl-2-[(2-ethylphenyl)imino]-5-(3-methoxy-2-propoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C24H28N2O3S |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(5E)-3-ethyl-2-(2-ethylphenyl)imino-5-[(3-methoxy-2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N2O3S/c1-5-15-29-22-18(12-10-14-20(22)28-4)16-21-23(27)26(7-3)24(30-21)25-19-13-9-8-11-17(19)6-2/h8-14,16H,5-7,15H2,1-4H3/b21-16+,25-24? |
Clé InChI |
AFXDWCDHWMSSBD-CHLWQFSPSA-N |
SMILES isomérique |
CCCOC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
SMILES |
CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
SMILES canonique |
CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=NC3=CC=CC=C3CC)S2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-cycloheptylacetamide](/img/structure/B297627.png)
![N-(2,4-dichlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297628.png)
![3-Phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B297631.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297633.png)
![N-(2,6-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B297634.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B297635.png)

![3-(3,5-Dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297639.png)





![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)